molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Cat. No. B1218070
CAS RN: 71002-09-0
M. Wt: 330.7 g/mol
InChI Key: YAMFWQIVVMITPG-UHFFFAOYSA-N
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Description

Pirazolac is a nonsteroidal anti-inflammatory drug . It is a pyrazole-acetic acid derived from indomethacin . The abnormal activity of neutrophils from patients with rheumatoid arthritis was partially corrected with pirazolac . In healthy volunteers, pirazolac caused less fecal blood loss than diclofenac, but more than placebo .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Pirazolac, is a topic of ongoing research . Pyrazole derivatives are synthesized from readily available starting materials, and the synthesis involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .


Molecular Structure Analysis

The molecular formula of Pirazolac is C17H12ClFN2O2 . The molecular weight is 330.74 g/mol . The InChI Key is YAMFWQIVVMITPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pirazolac is rapidly and completely absorbed when orally administered in a dose of 50 mg . Maximum Pirazolac levels in plasma were reached after approximately 20 minutes . No metabolites were detectable in the plasma . Pirazolac was eliminated from the plasma in two phases with half-lives of 3 hours and 16 hours, respectively, regardless of administration route .


Physical And Chemical Properties Analysis

The physical properties of Pirazolac include a molecular weight of 330.7 g/mol and a molecular formula of C17H12ClFN2O2 . The chemical properties include its rapid absorption and elimination from the plasma .

Scientific Research Applications

Immunomodulatory Effects

Pirazolac exhibits significant immunomodulatory activities. A study demonstrated its effects on the anti-SRBC (sheep red blood cells) response in BALB/c mice and MRL/Mp-lpr/lpr mice. In BALB/c mice, Pirazolac enhanced spleen hemolytic plaque-forming cell (HPFC) and rosette-forming cell (RFC) productions. Conversely, it suppressed spleen HPFC productions in MRL/l mice. This suppression was attributed to the increase in suppressor/cytotoxic T cells in spleen cells. Pirazolac also enhanced the candidacidal activities of macrophages, indicating a part of its immunomodulating activities could be due to macrophage activation (光代 狩野 et al., 1987).

Interaction with Prostanoid Synthesis

Pirazolac has shown to inhibit the accumulation of prostanoids in human gastric mucosa, albeit less significantly than other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This distinction might explain why Pirazolac is considered less damaging to the stomach (I. Tavares & A. Bennett, 1990).

Pharmacokinetics in Humans

Pirazolac has been studied for its pharmacokinetics in humans. It is rapidly and completely absorbed, with bioavailability at all dose levels tested. Its plasma levels follow first-order pharmacokinetics across the therapeutic dose range. Pirazolac is highly bound to plasma albumins and penetrates into the synovial fluid. It is primarily conjugated with glucuronic acid before being excreted, mainly in urine (U. Täuber, 1990).

Effects on Arachidonic Acid Metabolism

A study involving rheumatoid arthritis patients treated with Pirazolac showed changes in the metabolism of arachidonic acid. The treatment led to a decrease in PGE2 levels and a slight increase in LTB4 levels, while LTC4 and LTD4 concentrations remained below the detection limit (M. Kurowski et al., 1987).

Comparative Efficacy Studies

Pirazolac's efficacy was compared with indomethacin in patients with ankylosing spondylitis. Both treatments showed significant improvements in clinical symptoms. The study's drop-out rates and adverse clinical experiences were recorded, indicating the importance of safety and tolerance in such comparative trials (C. Carcassi et al., 1990).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirazolac

CAS RN

71002-09-0
Record name Pirazolac
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
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Record name Pirazolac
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Record name PIRAZOLAC
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Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
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0 (± 1) mol
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
AP Lea, KL Goa - Clinical Immunotherapeutics, 1996 - Springer
… with pirazolac and indomethacin. ▲ Pirazolac had similar tolerability to sulindac, but the withdrawal rate because of intolerable adverse events was greater in pirazolac recipients …
Number of citations: 0 link.springer.com
M Kurowski, A Dunky, M Geddawi - European journal of clinical …, 1986 - Springer
… a non-steroidal anti-inflammatory drug pirazolac 450 mg bd for 7 days. … of pirazolac in synovial fluid (0.86%) was significantly higher than that in plasma (0.53%). The average pirazolac …
Number of citations: 23 link.springer.com
M Kurowski, A Dunky, M Geddawi - Current Medical Research and …, 1987 - Taylor & Francis
… , pirazolac enhanced the antibody mediated phagocytosis of murine macrophages in vitro. Considering its terminal elimination half-life of approximately 25 hours, pirazolac … of pirazolac …
Number of citations: 7 www.tandfonline.com
D Symmons, B Clark, G Panayi… - … Medical Research and …, 1985 - Taylor & Francis
… pirazolac has been found and no metabolites have been detected. In earlier clinical studies, pirazolac has … The present study was undertaken to assess the effectiveness of pirazolac in …
Number of citations: 6 www.tandfonline.com
U Täuber, RO Beiersdorff, H Matthes - European journal of drug …, 1988 - Springer
Seven male, young subjects received twice daily 300 mg of pirazolac (PAA) for one week and twice daily 600 mg PAA for a further week as tablet Plasma levels of PAA were monitored …
Number of citations: 1 link.springer.com
U Tauber, C Weiss, W Krause, B Acksteiner… - European journal of …, 1985 - Springer
… Pirazolac was eliminated from the plasma in two phases with half-lives … pirazolac and 70% as pirazolac ester glucuronide. … the main metabolite pirazolac glucuronide and free pirazolac …
Number of citations: 5 link.springer.com
RL Bown, BK Martin, M Geddawi - Current Medical Research and …, 1985 - Taylor & Francis
… In conclusion, this study indicates that, at the doses of drug used, pirazolac was much less irritating to the gastro-intestinal tract than diclofenac sodium. Pirazolac, therefore, may have …
Number of citations: 3 www.tandfonline.com
U Täuber, C Weiss, H Matthes - Pharmaceutical research, 1985 - Springer
… doses of pirazolac, the question of a possible dose dependency of pharmacokinetic … course of pirazolac plasma levels and its renal excretion after oral administration of pirazolac as a …
Number of citations: 7 link.springer.com
C Carcassi, G La Nasa, G Perpignano - Drugs under experimental …, 1990 - europepmc.org
A 12-week trial was carried out to compare the efficacy of pirazolac (300-600 mg bid) with that of indomethacin (25-50 mg tid) in patients with ankylosing spondylitis. A total of 119 …
Number of citations: 15 europepmc.org
R Numo - Drugs under experimental and clinical research, 1990 - europepmc.org
… to be superior for the group under pirazolac therapy. The rate of improvement for the … the pirazolac group and 9% in the sulindac group (p less than 0.05). Of the patients in the pirazolac …
Number of citations: 5 europepmc.org

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